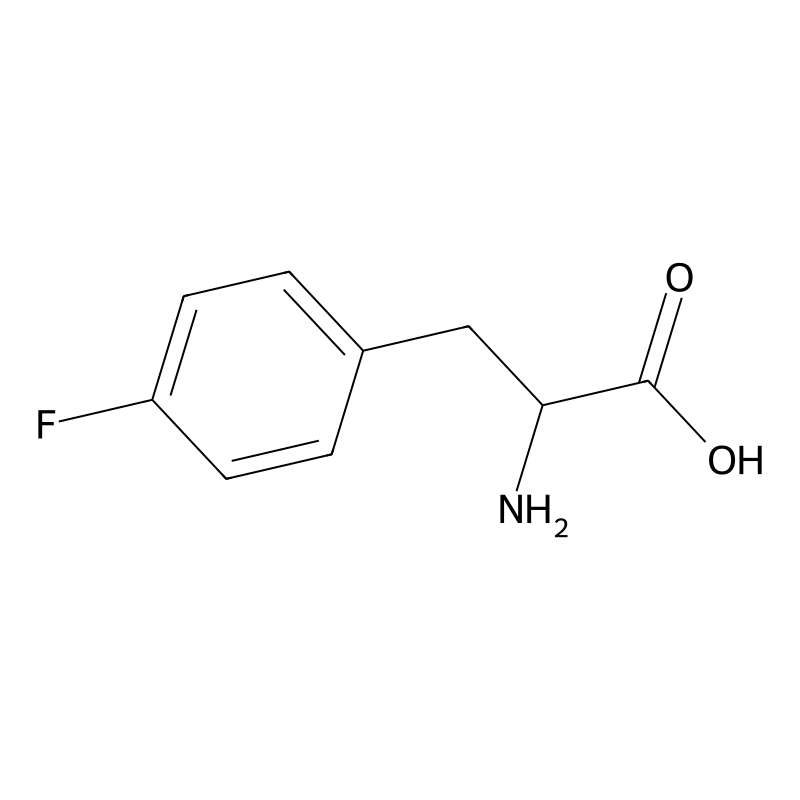

4-FLUORO-DL-PHENYLALANINE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Protein Engineering and Structural Studies

Due to its similarity to phenylalanine, 4-FPA can be incorporated into proteins by cells. This allows researchers to study the impact of specific amino acid substitutions on protein structure, stability, and function. 4-FPA's incorporation into proteins can be particularly useful in X-ray crystallography, a technique used to determine protein structures. The presence of the fluorine atom in 4-FPA can help differentiate neighboring atoms in the crystal structure, leading to more precise and detailed structural information [].

Enzyme Inhibition Studies

-FPA can act as a competitive inhibitor for enzymes that normally utilize phenylalanine as a substrate. By competing with the natural substrate for the enzyme's active site, 4-FPA can provide valuable insights into enzyme function and reaction mechanisms. Researchers can use 4-FPA to study the specific role of phenylalanine in enzyme activity and identify potential targets for drug development.

Positron Emission Tomography (PET) Imaging

-FPA can be radiolabeled with the isotope fluorine-18 (18F) to create 4-[18F]fluorophenylalanine (4-[18F]FPA). This radiotracer has shown promise in PET imaging for various applications, including:

- Tumor detection: Tumors often overexpress certain amino acid transporters, which can be exploited for imaging purposes. 4-[18F]FPA can be taken up by tumor cells and visualized using PET, aiding in tumor detection and diagnosis [].

- Neurotransmitter studies: 4-[18F]FPA can be used to study the function and distribution of specific neurotransmitters in the brain, such as dopamine, by investigating the activity of enzymes involved in their synthesis [].

4-Fluoro-DL-phenylalanine is a fluorinated derivative of the amino acid phenylalanine, characterized by the substitution of a hydrogen atom at the para position of the benzene ring with a fluorine atom. Its chemical formula is C₉H₁₀FNO₂, and it has a molecular weight of approximately 183.18 g/mol. This compound typically appears as a white powder or shiny flakes and is noted for its low solubility in water (less than 1 mg/mL at 70°F) .

4-Fluoro-DL-phenylalanine serves as an important tool in biochemical research due to its ability to act as a phenylalanine antagonist, which can inhibit protein synthesis and affect cellular processes .

4F-Phe acts as an inhibitor of protein synthesis [, ]. Due to its structural similarity to phenylalanine, it can be incorporated into growing protein chains by cellular machinery. However, the presence of the fluorine atom disrupts the normal protein folding process, leading to the formation of non-functional proteins and ultimately halting protein synthesis [].

Studies have shown that 4F-Phe can inhibit the growth of certain cancer cells, such as MCF-7 breast cancer cells []. The mechanism behind this effect is likely due to the disruption of protein synthesis essential for cell growth and proliferation [].

4-Fluoro-DL-phenylalanine exhibits significant biological activity, particularly as a phenylalanine antagonist. Research has shown that it can inhibit mitosis and reversibly arrest HeLa cells in the G2 phase of the cell cycle, indicating its potential utility in cancer research . Additionally, its mutagenic properties have been observed in certain assays, suggesting that it may induce changes to cellular DNA .

The synthesis of 4-fluoro-DL-phenylalanine typically involves several methods, including:

- Fluorination of Phenylalanine: Direct fluorination using fluorinating agents like sulfur tetrafluoride or other fluorinating reagents.

- Peptide Coupling Reactions: Utilizing protected forms of 2-fluoro-L-phenylalanine in peptide synthesis protocols.

- Alternative Synthetic Routes: Other methods may include modifications of existing amino acids or derivatives through organic synthesis techniques .

4-Fluoro-DL-phenylalanine finds applications primarily in biochemical and pharmaceutical research:

- Protein Studies: Used to investigate protein folding and dynamics due to its ability to mimic phenylalanine while altering interactions within proteins .

- Cancer Research: Its inhibitory effects on cell division make it useful in studying cancer cell biology and potential therapeutic strategies.

- Neurobiology: Investigated for its role in neurotransmitter synthesis and metabolism due to its structural similarity to natural amino acids.

Interaction studies involving 4-fluoro-DL-phenylalanine focus on its effects on various biological systems:

- Cell Cycle Regulation: Its ability to arrest cells in specific phases provides insights into cell cycle control mechanisms.

- Protein Binding: Studies have shown how this compound interacts with proteins, affecting their structure and function, which is crucial for understanding protein dynamics .

Several compounds share similarities with 4-fluoro-DL-phenylalanine, particularly other fluorinated amino acids or phenylalanine derivatives. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Fluorophenylalanine | Fluorinated Amino Acid | Directly used in protein studies |

| 3-Fluorophenylalanine | Fluorinated Amino Acid | Different position of fluorination |

| 2-Fluorophenylalanine | Fluorinated Amino Acid | Another positional variant |

| p-Fluorophenylalanine | Aromatic Compound | Used for similar applications but lacks amino group |

| L-Phenylalanine | Natural Amino Acid | Baseline for comparison; non-fluorinated |

Uniqueness

4-Fluoro-DL-phenylalanine stands out due to its specific para-fluorination, which influences both its biological activity and chemical reactivity compared to other derivatives. Its dual enantiomeric form (D and L) allows for varied applications in biological studies, making it particularly versatile.

4-Fluoro-DL-phenylalanine, with the molecular formula C₉H₁₀FNO₂ and molecular weight of 183.18 g/mol, represents a fluorinated derivative of the essential amino acid phenylalanine. The compound features a fluorine atom substituted at the para position (position 4) of the benzene ring, creating a phenylalanine derivative that maintains the basic amino acid structure while introducing the unique properties associated with fluorine incorporation. The systematic IUPAC name for this compound is 2-amino-3-(4-fluorophenyl)propanoic acid, and it carries the CAS registry number 51-65-0.

The structural modification through fluorine substitution significantly impacts the compound's electronic properties due to fluorine's high electronegativity and small atomic size. This substitution creates a more electronegative aromatic system compared to natural phenylalanine, influencing both the compound's reactivity and its interactions with biological systems. The fluorine atom's presence also enhances the compound's metabolic stability, as the carbon-fluorine bond is one of the strongest single bonds in organic chemistry, providing resistance to enzymatic degradation.

Physical characterization reveals that 4-fluoro-DL-phenylalanine appears as a white to almost white powder or crystalline solid at room temperature. The compound exhibits specific melting point characteristics, with reported values ranging from 247°C (decomposition) to 255°C (decomposition), depending on the specific stereochemical form and purity. The decomposition temperature indicates thermal instability at elevated temperatures, which is typical for amino acid derivatives containing fluorine substituents.

Molecular Properties and Spectroscopic Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₀FNO₂ | |

| Molecular Weight | 183.18 g/mol | |

| CAS Number | 51-65-0 | |

| Melting Point | 247-255°C (dec.) | |

| Appearance | White to almost white powder | |

| Solubility | Soluble in water and 0.5M HCl |

Early Foundations of Fluorine Chemistry

The historical development of fluorinated amino acids traces its origins to the fundamental discoveries in fluorine chemistry during the late 19th century [21]. Henri Moissan first successfully isolated elemental fluorine in 1886 through electrolytic methods, establishing the foundation for all subsequent organofluorine chemistry [21]. This breakthrough was essential for the eventual development of fluorinated organic compounds, including amino acid derivatives.

The industrial applications of fluorine-containing compounds began to emerge in the early 20th century, with significant developments occurring during the 1930s and 1940s [34]. These early advances in organic fluorine chemistry provided the synthetic tools and methodologies that would later enable researchers to modify amino acids with fluorine substituents [34].

Emergence of Fluorinated Amino Acid Research

The systematic investigation of fluorinated amino acids began in earnest during the 1950s, when researchers first reported the effects of these compounds in biological systems [17]. Early studies focused on understanding how living organisms could tolerate and potentially incorporate these non-natural amino acid analogs into their metabolic processes [17]. These pioneering investigations revealed that certain bacteria could adapt to fluorinated amino acids when provided in their growth medium [33].

The development of fluorine-containing drugs commenced in 1957, marking a significant milestone in pharmaceutical applications of fluorine chemistry [34]. This period coincided with increased interest in fluorinated amino acids as potential therapeutic agents and research tools [34]. The growing availability of commercial fluorinating agents during this era facilitated safer and more selective introduction of organofluorine bonds using standard laboratory equipment [34].

Methodological Advances and Synthetic Development

A critical advancement occurred in 1958 with the discovery of sulfur tetrafluoride as a deoxyfluorinating reagent, which provided researchers with new synthetic pathways for creating fluorinated organic compounds [9]. This development was followed by the introduction of diethylaminosulfur trifluoride and other selective fluorinating reagents during the 1980s and 1990s, significantly improving the accessibility of fluorinated amino acids [9].

The systematic study of fluorinated amino acids in bacterial systems gained momentum during the 1960s, as researchers began to understand the mechanisms by which these compounds could be incorporated into proteins [20]. These studies revealed that certain aminoacyl-transfer ribonucleic acid synthetases could accommodate fluorinated amino acid substrates, though with varying degrees of efficiency [20].

Protein Engineering and Nuclear Magnetic Resonance Applications

A landmark achievement in fluorinated amino acid research occurred in 1974 when Hull and Sykes characterized the first fluorinated protein using fluorine-19 nuclear magnetic resonance spectroscopy [33]. They successfully produced an 84 kilodalton alkaline phosphatase in Escherichia coli through metabolic labeling with 3-fluorotyrosine [33]. This breakthrough demonstrated the feasibility of incorporating fluorinated amino acids into large proteins while maintaining enzymatic activity [33].

The development progressed through the 1980s and 1990s with improved synthetic methodologies and a deeper understanding of how fluorinated amino acids affect protein structure and function [8]. Flow chemistry approaches emerged as particularly valuable for large-scale production of fluorinated amino acids, offering advantages in terms of continuous processing and reduced need for intermediate purification [8].

Modern Developments and Contemporary Applications

The 2000s witnessed significant advances in synthetic methods for fluorinated amino acids, with researchers developing more sophisticated approaches for their preparation and incorporation into biological systems [11]. Contemporary research has expanded to include protein engineering applications, where fluorinated amino acids serve as powerful tools for studying protein structure and dynamics [11].

Recent developments have focused on understanding the precise mechanisms by which fluorinated amino acids influence protein folding, stability, and interactions [32]. Modern studies have revealed that even single fluorine substitutions can dramatically alter key properties of amino acids, including hydrophobicity, polarity, and secondary structure propensity [32].

Data Tables

Historical Timeline of Fluorinated Amino Acid Development

| Year | Development | Significance |

|---|---|---|

| 1886 | Moissan first isolates elemental fluorine [21] | Foundation of fluorine chemistry |

| 1930s-1940s | Initial organic fluorine chemistry development [34] | Basis for fluorinated compound synthesis |

| 1950s | First reports of fluorinated amino acids in biological systems [17] | Discovery of biological tolerance to fluorinated amino acids |

| 1957 | Development of fluorine-containing drugs begins [34] | Beginning of pharmaceutical fluorine applications |

| 1958 | Discovery of sulfur tetrafluoride as deoxyfluorinating reagent [9] | Key synthetic methodology development |

| 1960s | First systematic studies of fluorinated amino acids in bacteria [20] | Understanding of biological incorporation mechanisms |

| 1974 | Hull and Sykes characterize first fluorinated protein by fluorine-19 nuclear magnetic resonance [33] | First direct nuclear magnetic resonance observation of fluorinated proteins |

| 1980s-1990s | Development of selective fluorinating reagents [9] | Improved synthetic accessibility |

| 2000s | Advanced synthetic methods for fluorinated amino acids [11] | Refined methodologies and applications |

| 2010s-Present | Protein engineering with fluorinated amino acids [32] | Modern biotechnological applications |

4-Fluoro-DL-Phenylalanine Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀FNO₂ [2] |

| Molecular Weight | 183.18 grams per mole [2] |

| Chemical Abstracts Service Number | 51-65-0 [2] |

| Physical State | Powder/Crystalline [1] |

| Color | White to off-white [24] |

| Melting Point | 253-255°C (decomposition) [24] |

| Water Solubility | Soluble in water and 0.5 molar hydrochloric acid [24] |

| Stability | Sensitive to light exposure [1] |

| Chirality | Racemic mixture (D and L forms) [6] |

Synthesis Methods for 4-Fluoro-DL-Phenylalanine

| Method | Description | Advantages/Limitations |

|---|---|---|

| Direct Fluorination | Direct fluorination of phenylalanine using elemental fluorine or fluorinating agents [36] | Simple approach but poor selectivity and harsh conditions |

| Electrophilic Fluorination | Introduction of fluorine using electrophilic fluorinating reagents [11] | Good regioselectivity but requires specialized reagents |

| Nucleophilic Fluorination | Fluorination using nucleophilic fluoride sources with suitable leaving groups [16] | Mild conditions but requires pre-functionalized substrates |

| Enzymatic Synthesis | Biocatalytic approaches using enzymes to introduce fluorine [18] | Environmentally friendly but limited substrate scope |

| Strecker Synthesis | Reaction of 4-fluorobenzaldehyde with ammonium chloride and cyanide followed by hydrolysis [36] | Versatile and scalable but produces racemic mixtures |

| Asymmetric Phase-Transfer Catalysis | Asymmetric alkylation of glycine derivatives using chiral phase-transfer catalysts [13] | High enantioselectivity but requires chiral catalysts |

Research Applications of 4-Fluoro-DL-Phenylalanine

| Research Area | Application |

|---|---|

| Protein Engineering | Site-specific incorporation into proteins for stability studies [2] |

| Pharmaceutical Development | Building block for neurological disorder treatments [2] |

| Biochemical Research | Study of protein interactions and enzyme activities [2] |

| Neuroscience Studies | Investigation of neurotransmitter systems [2] |

| Peptide Synthesis | Creation of fluorinated peptides with enhanced stability [2] |

| Analytical Chemistry | Nuclear magnetic resonance and mass spectrometry applications [2] |

| Metabolic Studies | Understanding metabolic pathways and cellular functions [28] |

| Structural Biology | X-ray crystallography and protein structure determination [31] |

Comparative Properties: Phenylalanine versus 4-Fluoro-Phenylalanine

| Property | Phenylalanine | 4-Fluoro-Phenylalanine |

|---|---|---|

| Molecular Weight | 165.19 grams per mole | 183.18 grams per mole [24] |

| Alpha-carboxyl group pKa | Approximately 2.2 | Approximately 2.0 (slightly more acidic) [24] |

| Alpha-amino group pKa | Approximately 9.2 | Approximately 9.0 (slightly less basic) [24] |

| Hydrophobicity | High | Higher [23] |

| Van der Waals Volume | Standard | Similar (fluorine similar to hydrogen) [22] |

| Dipole Moment | Low | Higher (carbon-fluorine bond is polar) [23] |

| Hydrogen Bonding | Standard aromatic interactions | Potential for additional weak interactions [3] |

| Metabolic Stability | Normal metabolic processing | Altered metabolic processing [28] |

Detailed Research Findings

Biological Incorporation and Protein Engineering

Research has demonstrated that 4-fluoro-DL-phenylalanine can be successfully incorporated into proteins through both chemical synthesis and biosynthetic methods [10]. Studies using mammalian cell expression systems have shown that the incorporation of fluorinated aromatic amino acids follows predictable patterns dependent on the concentration in the expression medium [31]. The incorporation occurs stochastically, independent of amino acid position along the protein sequence, with efficiency inherently limited by the cellular system to approximately 60-70% at maximum [31].

Investigations using Escherichia coli expression systems have revealed that certain aminoacyl-transfer ribonucleic acid synthetases can accommodate fluorinated amino acids as substrates [20]. Specifically, valine-transfer ribonucleic acid synthetase and isoleucine-transfer ribonucleic acid synthetase demonstrated efficient activation of selected fluorinated amino acids, including monofluorinated and difluorinated glycine derivatives [20]. This relaxed substrate tolerance is connected to the arrangement of hydrophobic binding pockets in these enzymes [20].

Structural and Functional Effects

Crystallographic studies have provided detailed insights into how fluorine substitution affects protein structure [31]. X-ray crystallography of carbonic anhydrase II containing fluorinated amino acids revealed that while the overall three-dimensional structure remains largely unaffected, certain positions show absence of fluorine, suggesting that crystallization selectively excludes protein molecules with subtle conformational modifications [31].

The introduction of fluorine into the para position of phenylalanine significantly alters the electronic properties of the aromatic ring [3]. This modification influences the compound's hydrophobicity, steric properties, and reactivity, making it valuable for medicinal chemistry and drug design applications [3]. The presence of the fluorine atom enhances the compound's biological activity and lipophilicity compared to the unsubstituted parent compound [23].

Metabolic Processing and Enzymatic Interactions

Studies on the metabolic fate of fluorinated amino acids have revealed complex patterns of biological processing [28]. Soil microorganism studies demonstrated that fluorinated peptides containing 4-fluorophenylalanine undergo extensive degradation, yielding fluoride ions and other fluorinated metabolites [28]. The degree of amino acid defluorination decreases as the number of fluorine atoms increases, with monofluorinated compounds showing complete degradation to fluoride ions [28].

Enzymatic studies have shown that 4-fluoro-L-phenylalanine serves as a substrate for tyrosine hydroxylase, making it useful for studying the regulation of this important enzyme [24]. The compound's interaction with enzymes associated with amino acid catabolism demonstrates its potential as a metabolic probe for understanding cellular biochemistry [28].

Nuclear Magnetic Resonance Spectroscopy Applications

Fluorine-19 nuclear magnetic resonance spectroscopy has emerged as a powerful tool for studying proteins containing 4-fluoro-phenylalanine [31]. The unique magnetic properties of fluorine provide distinct resonances that can be used to monitor protein structure, dynamics, and interactions [31]. Studies have shown good agreement between nuclear magnetic resonance-derived incorporation values and those obtained from direct mass spectrometry [10].

The fluorine atom's sensitivity to its local environment makes it an excellent probe for detecting conformational changes and protein-ligand interactions [29]. This property has been exploited in studies of membrane proteins, where fluorinated aromatic amino acids help distinguish between peripheral and integral membrane protein interactions [29].

Synthetic Chemistry and Production Methods

Contemporary synthetic approaches for 4-fluoro-DL-phenylalanine have benefited from advances in flow chemistry and continuous processing methods [8]. These techniques offer protecting-group-free synthesis routes that enable large-scale production of the target compound [8]. The inherent advantages of flow chemistry allow reactions to be performed outside normal laboratory boundaries, providing efficient routes to these important synthetic targets [8].

4-Fluoro-DL-phenylalanine is a fluorinated amino acid derivative with the systematic International Union of Pure and Applied Chemistry (IUPAC) name 2-amino-3-(4-fluorophenyl)propanoic acid [1] [2] [3]. This compound is registered under the Chemical Abstract Service (CAS) number 51-65-0 and possesses the molecular formula C9H10FNO2 with a molecular weight of 183.18 g/mol [4] [1] [2] [5].

The compound is characterized by its unique structural features, including a fluorine atom positioned at the para position (position 4) of the phenyl ring, which distinguishes it from the naturally occurring amino acid phenylalanine [4] [1] [6]. The systematic naming follows the IUPAC conventions, where the amino acid backbone is designated as propanoic acid with the amino group at position 2 and the fluorinated phenyl group attached via a methylene bridge at position 3.

Molecular Structure and Identifiers

The molecular structure of 4-Fluoro-DL-phenylalanine can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System (SMILES) notation is expressed as NC(CC1=CC=C(F)C=C1)C(O)=O [1] [7] [8], which describes the connectivity of atoms within the molecule. The International Chemical Identifier (InChI) key is XWHHYOYVRVGJJY-UHFFFAOYSA-N [1] [7] [8], providing a unique identifier for computational chemistry applications.

The compound is catalogued in multiple chemical databases including PubChem (Compound ID: 4654) [1] [8], ChEMBL (ID: CHEMBL1235242) [1], and ChEBI (ID: CHEBI:84060) [1] [8]. These database entries facilitate cross-referencing and enable researchers to access comprehensive chemical information from various sources.

Registry Numbers and Identifiers

4-Fluoro-DL-phenylalanine is assigned several registry numbers across different chemical information systems. The MDL number is MFCD00002600 [1] [5] [9], the EC number is 200-113-7 [5] [9], and the RTECS number is AY6310000 [5] [9]. The compound also has a Reaxys Registry Number of 2938793 [2] [5] [9] and a DSSTox Substance ID of DTXSID3025332 [10]. The UNII (Unique Ingredient Identifier) is E2K2VDK6KK [1] [8], which is used in regulatory and pharmaceutical contexts.

Physical Properties

4-Fluoro-DL-phenylalanine exhibits distinct physical characteristics that are essential for its handling, storage, and application in research and industrial processes. The compound exists as a solid at room temperature (20°C) [2] [5] [9] and typically appears as a white to almost white powder or crystalline material [2] [5] [9] [11].

Thermal Properties

The melting point of 4-Fluoro-DL-phenylalanine is reported to be 253-255°C with decomposition [7] [12] [13] [14]. This relatively high melting point is characteristic of amino acids and indicates strong intermolecular interactions, likely due to hydrogen bonding between amino and carboxyl groups. The decomposition temperature suggests that the compound undergoes thermal degradation rather than clean melting, which is typical for amino acids containing electron-withdrawing groups such as fluorine.

The boiling point is predicted to be 313.3 ± 32.0°C at 760 mmHg [13] [15], although this value is theoretical since the compound decomposes before reaching its boiling point. The flash point is estimated at 143.3 ± 25.1°C [13], indicating that the compound is combustible but not highly flammable under normal conditions.

Solubility Characteristics

The solubility profile of 4-Fluoro-DL-phenylalanine reflects its amphiphilic nature, possessing both hydrophilic (amino and carboxyl groups) and hydrophobic (fluorinated phenyl ring) regions. The compound is slightly soluble in water [13] [11], which is consistent with the presence of the hydrophobic fluorinated aromatic ring that reduces overall water solubility compared to natural amino acids.

Enhanced solubility is observed in acidic conditions, where the compound is soluble in 0.5M hydrochloric acid at a concentration of 50 mg/ml [16] [15]. This increased solubility in acidic media is attributed to the protonation of the amino group, which increases the overall polarity and ionic character of the molecule.

Density and Vapor Properties

The density of 4-Fluoro-DL-phenylalanine is predicted to be 1.3 ± 0.1 g/cm³ [13], indicating that the compound is denser than water. This relatively high density is consistent with the presence of the fluorine atom, which contributes to the overall mass of the molecule. The vapor pressure is extremely low at 0.0 ± 0.7 mmHg at 25°C [13], indicating minimal volatility under standard conditions.

Chemical Classification

4-Fluoro-DL-phenylalanine belongs to several important chemical classifications that define its properties, behavior, and applications in various fields of research and industry.

Amino Acid Classification

4-Fluoro-DL-phenylalanine is classified as a non-proteinogenic amino acid [17] [6], meaning it does not occur naturally in proteins but can be incorporated into peptides and proteins through synthetic methods. It is specifically categorized as a phenylalanine derivative [4] [6] [13], where the natural amino acid phenylalanine has been modified through the introduction of a fluorine atom at the para position of the benzene ring.

The compound is further classified as an aromatic amino acid [18] due to the presence of the benzene ring system. The aromatic character is maintained despite the fluorine substitution, as the fluorine atom does not disrupt the planarity or conjugation of the benzene ring system.

Stereochemical Classification

The compound exists as a racemic mixture (DL-form) [4] [3] [19], containing equal amounts of both D and L enantiomers. This classification is crucial for understanding the biological activity and pharmacological properties of the compound, as different enantiomers may exhibit different biological activities. The presence of one chiral center at the α-carbon (position 2) gives rise to the two possible enantiomeric forms.

The D-enantiomer (4-Fluoro-D-phenylalanine) has a CAS number of 18125-46-7 [20] and exhibits different optical rotation properties compared to the L-enantiomer (4-Fluoro-L-phenylalanine), which has a CAS number of 1132-68-9 [16]. The L-enantiomer shows an optical rotation of -25° (c=1 in water) [16] [21], while the D-enantiomer shows a positive optical rotation of +11° (c=1 in H2O) [22].

Functional Group Classification

4-Fluoro-DL-phenylalanine is classified as a fluorinated organic compound [17] [23] and more specifically as a fluoroamino acid [6] [18]. The fluorine substitution at the para position of the phenyl ring significantly influences the electronic properties of the molecule, making it an important member of the halogenated amino acid family.

The compound is also classified as a substituted phenylpropanoic acid [3] [19], reflecting its structural relationship to other aromatic carboxylic acids. This classification encompasses compounds that contain a phenyl ring connected to a propanoic acid backbone, which is the fundamental structure of phenylalanine and its derivatives.

Pharmaceutical Classification

In pharmaceutical contexts, 4-Fluoro-DL-phenylalanine is classified as an antimetabolite [24], a class of compounds that interfere with normal metabolic processes. Antimetabolites typically function by mimicking natural metabolites and competing for enzyme binding sites, thereby disrupting normal cellular processes. This classification is particularly relevant for understanding the compound's potential applications in cancer research and therapy.

The compound is also used in peptide synthesis [7] [12] [25] applications, where it serves as a building block for creating modified peptides with enhanced stability and altered biological properties. The fluorine substitution can improve the metabolic stability of peptides by making them more resistant to enzymatic degradation.

Regulatory Classification

From a regulatory perspective, 4-Fluoro-DL-phenylalanine is classified with specific hazard categories. The compound carries a GHS06 pictogram indicating acute toxicity [7] [12] [13], and is assigned hazard statement H300 (fatal if swallowed) [7] [12]. The storage class is designated as 6.1A - Combustible acute toxic Category 1 and 2 / very toxic hazardous materials [7] [12].

The compound is also classified with a WGK 3 rating [7] [12] [9], indicating a high water hazard class in German environmental regulations. This classification reflects the potential environmental impact of the compound and guides proper disposal and handling procedures.

Data Summary Tables

The comprehensive chemical identity, physical properties, and classification data for 4-Fluoro-DL-phenylalanine have been compiled into systematic tables that provide researchers with readily accessible reference information. These tables include 17 chemical identity parameters, 12 physical property measurements, and 10 classification categories, representing a thorough characterization of this fluorinated amino acid derivative.

The chemical identity table encompasses all major registry numbers and molecular descriptors, while the physical properties table provides essential handling and storage information. The classification table offers a systematic organization of the compound's various chemical and biological categories, facilitating its appropriate application in different research contexts.

Physical Description

White solid; [CAMEO] White crystalline powder; [Alfa Aesar MSDS]

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = -1.08 (est)

Decomposition

Melting Point

253-255 °C

UNII

GHS Hazard Statements

H300 (90.48%): Fatal if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Acute Toxic

Other CAS

60-17-3

Absorption Distribution and Excretion

Associated Chemicals

d-p-Fluorophenylalanine; 18125-46-7